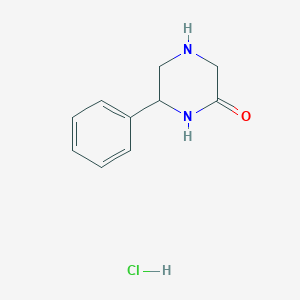

6-Phenyl-2-piperazinone hydrochloride

Vue d'ensemble

Description

6-Phenyl-2-piperazinone hydrochloride is a chemical compound . It’s important to note that there are similar compounds such as 3-methyl-1-phenyl-2-piperazinone hydrochloride and 1-phenylpiperazin-2-one hydrochloride which have been studied extensively.

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

Piperazines have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more . Phenols, which are related to the phenyl group in 6-Phenyl-2-piperazinone hydrochloride, undergo various reactions such as electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

6-Phenyl-2-piperazinone hydrochloride: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidine structures are foundational elements in numerous pharmaceuticals and exhibit a wide range of biological activities . The compound’s reactivity allows for the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Pharmacological Research

In pharmacology, 6-Phenyl-2-piperazinone hydrochloride serves as a key intermediate for developing drugs with potential antiviral, anticancer, and anti-inflammatory properties . Its structural flexibility facilitates the creation of diverse pharmacophoric features, making it instrumental in the discovery of new therapeutic agents .

Biochemical Studies

The biochemical applications of 6-Phenyl-2-piperazinone hydrochloride include the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its piperazine core is structurally similar to many biomolecules, enabling researchers to explore biochemical pathways and molecular mechanisms .

Materials Science

In materials science, 6-Phenyl-2-piperazinone hydrochloride can be utilized to synthesize novel organic compounds with potential applications in creating smart materials. These materials might possess unique properties such as responsiveness to environmental stimuli or the ability to conduct electricity .

Environmental Science

6-Phenyl-2-piperazinone hydrochloride: may also find applications in environmental science, particularly in the development of sensors for detecting pollutants or as a building block for compounds that can aid in the remediation of contaminated sites .

Chemical Education

Lastly, 6-Phenyl-2-piperazinone hydrochloride can be used in chemical education as a model compound for teaching advanced organic synthesis techniques. Its reactions can demonstrate key concepts in organic chemistry, providing a practical understanding of heterocyclic compound synthesis .

Orientations Futures

Mécanisme D'action

Target of Action

6-Phenyl-2-piperazinone hydrochloride is a derivative of piperazine, a class of compounds known to interact with various targets. Piperazine derivatives have been reported to act as antagonists for the Histamine H3 and Sigma-1 receptors . These receptors play crucial roles in various biological processes, including neurotransmission and cell proliferation.

Mode of Action

Piperazine derivatives are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that 6-Phenyl-2-piperazinone hydrochloride may interact with its targets in a similar manner, altering their function and leading to changes in cellular activity.

Pharmacokinetics

Piperazine derivatives are generally known for their easy handling in synthetic chemistry, which may facilitate their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Piperazine derivatives have been reported to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . This suggests that 6-Phenyl-2-piperazinone hydrochloride may have similar effects.

Propriétés

IUPAC Name |

6-phenylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRKUXOCGDSNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-2-piperazinone hydrochloride | |

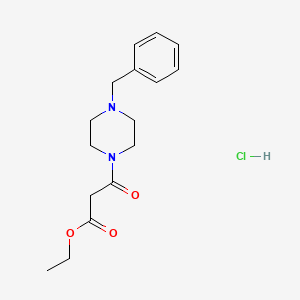

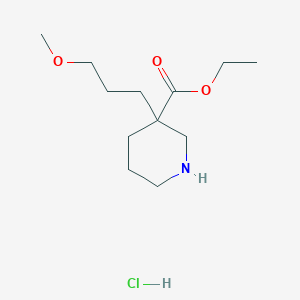

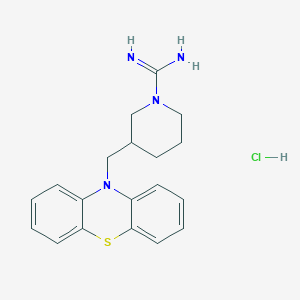

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

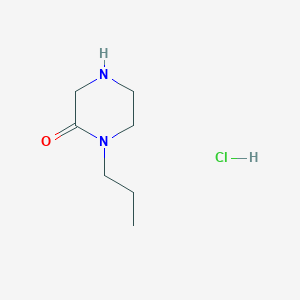

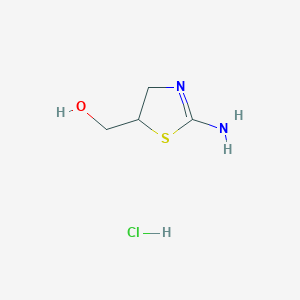

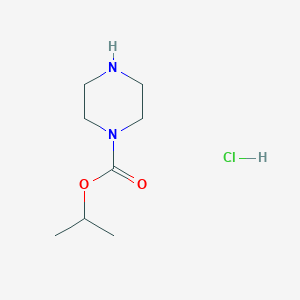

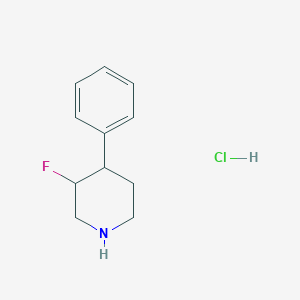

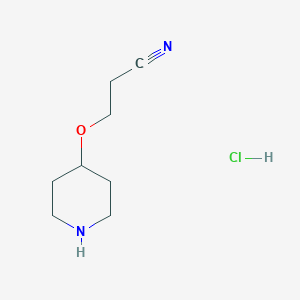

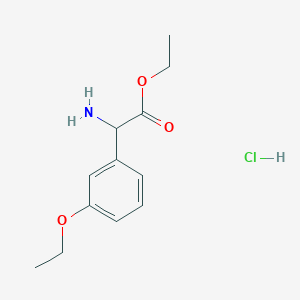

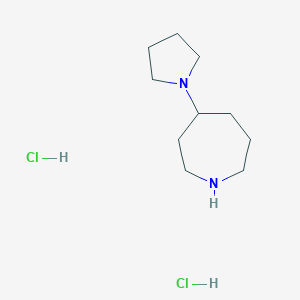

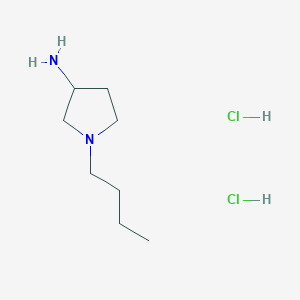

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486077.png)

![N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride](/img/structure/B1486091.png)

![Diethyl tetrahydropyrrolo[3,4-c]pyrrole-3a,6a(1H,4H)-dicarboxylate dihydrochloride](/img/structure/B1486095.png)